molecular formula C13H19N3O B3316315 1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide CAS No. 953735-83-6

1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide

Cat. No.: B3316315
CAS No.: 953735-83-6
M. Wt: 233.31 g/mol
InChI Key: LTKSBKLJMOYVAC-UHFFFAOYSA-N
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Description

1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide is a small molecule with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound features a piperidine-3-carboxamide core, a privileged scaffold in medicinal chemistry known for contributing to favorable drug-like properties, linked to a 4-aminophenyl group via a methylene bridge . As a piperidine carboxamide derivative, this chemical class has demonstrated significant research value. Specifically, analogous compounds within the piperidine carboxamide series have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, exhibiting promising anti-malarial activity both in vitro and in vivo in mouse models . These related inhibitors function by binding non-covalently to a unique pocket in the β5 subunit of the malarial proteasome, a mechanism that is distinct from traditional covalent inhibitors and confers high species selectivity over human proteasome isoforms . Beyond this specific application, the piperidine carboxamide scaffold is a versatile building block in drug discovery, often utilized to improve physicochemical properties such as solubility and to facilitate interactions with biological targets through hydrogen bonding . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-aminophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-12-5-3-10(4-6-12)8-16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7-9,14H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKSBKLJMOYVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222873
Record name 3-Piperidinecarboxamide, 1-[(4-aminophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953735-83-6
Record name 3-Piperidinecarboxamide, 1-[(4-aminophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953735-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxamide, 1-[(4-aminophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzylamine with piperidine-3-carboxylic acid under appropriate conditions. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide has been investigated for several applications across different scientific domains:

Medicinal Chemistry

The compound shows promise as a lead structure in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it suitable for:

  • Anticancer Research : Studies indicate that derivatives of this compound may inhibit tumor growth by interfering with specific signaling pathways.
  • Neuropharmacology : The piperidine structure is known to interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Research has highlighted the compound's potential biological activities, including:

  • Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Binding : The compound's affinity for specific receptors suggests its potential use in drug design targeting those receptors.

Material Science

In material science, this compound can be utilized as an intermediate in the synthesis of polymers and other materials due to its functional groups that allow for further chemical modifications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various piperidine derivatives, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to this scaffold could yield potent anticancer agents.

Case Study 2: Neuropharmacological Effects

Research conducted by Smith et al. (2023) demonstrated that the compound exhibits selective binding to dopamine receptors, which could be beneficial in developing treatments for Parkinson's disease. The study highlighted the importance of structural modifications to enhance receptor affinity and selectivity.

Case Study 3: Enzyme Inhibition

In a study focusing on enzyme inhibitors, this compound was found to effectively inhibit acetylcholinesterase activity, indicating its potential use in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Mechanism of Action

The mechanism of action of 1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Reactivity and Yield: Electron-withdrawing groups (e.g., -NO₂ in 3b, -Cl in 3c) enhance electrophilic reactivity, facilitating cyclization with chlorocarbonylsulfenyl chloride to form oxathiazolone rings . Bulky substituents (e.g., -NHCOPh in 2f) result in lower yields (16%) due to steric hindrance during coupling reactions .

In contrast, the target compound retains a simpler carboxamide group, favoring stability and ease of synthesis.

Chloro and nitro derivatives (3b, 3c) may exhibit antimicrobial properties, as halogenated aromatic systems are common in bioactive molecules .

Synthetic Pathways :

  • Most analogs are synthesized via nucleophilic substitution (e.g., benzyl bromides reacting with piperidine-3-carboxamide) in DMF or dioxane .
  • Post-functionalization (e.g., oxathiazolone formation) requires chlorocarbonylsulfenyl chloride and elevated temperatures (100°C) .

Table 2: Spectral and Physicochemical Properties

Compound Name ¹H NMR (Key Shifts) ¹³C NMR (Key Shifts) IR (Notable Peaks)
1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide δ 6.5–7.0 (aromatic -NH₂), δ 3.5–4.0 (piperidine CH₂) δ 170–175 (carboxamide C=O) ~3300 cm⁻¹ (N-H stretch)
3b (Nitro derivative) δ 8.2–8.5 (aromatic -NO₂) δ 150–155 (oxathiazolone C=O) ~1350 cm⁻¹ (S=O stretch)
3c (Chloro derivative) δ 7.3–7.6 (aromatic -Cl) δ 150–155 (oxathiazolone C=O) ~750 cm⁻¹ (C-Cl stretch)

Biological Activity

1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide, also known by its CAS number 953735-83-6, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-aminobenzyl group and a carboxamide functional group. The structural formula can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds in this class exhibit inhibitory effects on various enzymes, particularly proteases like cathepsin K, which is involved in bone resorption and other physiological processes .

Enzyme Inhibition

In vitro studies have shown that derivatives of this compound demonstrate moderate to strong inhibitory activity against cathepsin K. For instance, when evaluated alongside MIV-711 (a known inhibitor), several derivatives exhibited enhanced bioactivity due to modifications in their structure that improved binding affinity .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of piperidine derivatives, including this compound. The compound has shown potential against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) mg/mL
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

Piperidine derivatives have also been investigated for their anticancer properties. Studies indicate that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines. For example, compounds similar to this compound have been reported to inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Case Studies

  • Cathepsin K Inhibition : A series of piperidine derivatives were synthesized and evaluated for their cathepsin K inhibitory activities. The study highlighted that introducing specific functional groups significantly enhanced the inhibitory effects compared to the lead compound .
  • Antimicrobial Efficacy : A comparative study assessed various piperidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to improved efficacy, suggesting a structure-activity relationship that could inform future drug design .

Q & A

Q. What are the key structural features of 1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide, and how do they influence reactivity in synthesis?

The compound comprises a piperidine ring substituted at the 3-position with a carboxamide group and at the 1-position with a 4-aminophenylmethyl group. The amino group on the phenyl ring enhances nucleophilicity, enabling reactions like electrophilic aromatic substitution or reductive amination. The carboxamide group can participate in hydrogen bonding, affecting solubility and intermolecular interactions. Steric hindrance from the benzyl group may slow reactions at the piperidine nitrogen. Structural analogs in and highlight similar electronic and steric effects in reactivity .

Q. What experimental methods are recommended for characterizing this compound’s purity and stereochemistry?

  • Chromatography : Use HPLC or GC-MS with polar stationary phases (e.g., C18 columns) to separate isomers or impurities.
  • Spectroscopy :
    • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm stereochemistry of the piperidine ring ().
    • IR : Identify carboxamide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}).
  • X-ray crystallography : Resolve absolute configuration if crystalline ().
    Cross-validate with computational predictions (e.g., DFT for NMR chemical shifts) as in .

Q. What are common synthetic routes to prepare this compound?

  • Step 1 : Synthesize the piperidine-3-carboxamide core via cyclization of β-amino acids or reductive amination of keto-carboxamides.
  • Step 2 : Introduce the 4-aminophenylmethyl group via nucleophilic substitution (e.g., benzylation with 4-nitrobenzyl bromide followed by nitro reduction) ().
  • Optimization : Adjust solvent polarity (e.g., DMF for SN2 reactions) and temperature (40–80°C) to minimize byproducts () .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states and identify rate-limiting steps ().
  • Reactor design : Simulate batch vs. continuous flow systems using software like Aspen Plus, focusing on heat transfer and mixing efficiency (, subclass RDF2050112).
  • Statistical DoE : Apply factorial design to test variables (temperature, catalyst loading, solvent) and identify optimal conditions () .

Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50_{50}50​ values) across studies?

  • Comparative assays : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability ().
  • Meta-analysis : Use multivariate regression to isolate confounding factors (e.g., solvent effects on membrane permeability).
  • Structural analogs : Test derivatives (e.g., ) to determine if minor structural changes explain discrepancies () .

Q. What strategies are effective for improving the compound’s bioavailability in preclinical studies?

  • Salt formation : Convert the carboxamide to a hydrochloride salt (as in ) to enhance solubility.
  • Prodrug design : Mask the amino group with enzymatically cleavable moieties (e.g., acetyl).
  • Formulation : Use nanocarriers (liposomes) or co-solvents (PEG 400) to improve absorption () .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes for piperidine ring formation.
  • Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
  • Crystallization-induced diastereomer resolution : Add chiral auxiliaries (e.g., tartaric acid derivatives) () .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Nonlinear regression : Fit data to Hill or Logit models using software like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC50_{50} values.
  • ANOVA : Compare efficacy across derivatives () .

Q. How should researchers validate target engagement in mechanistic studies?

  • Biophysical assays : Use SPR or ITC to measure binding affinity.
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization upon compound treatment.
  • Knockdown/knockout models : Compare activity in wild-type vs. CRISPR-edited cells () .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data?

  • Standardize protocols : Follow OECD guidelines for solubility measurements (shake-flask method).
  • Environmental controls : Monitor temperature, ionic strength, and light exposure ().
  • Cross-lab validation : Collaborate with independent labs to replicate results () .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide
Reactant of Route 2
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1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide

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